2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975372
InChI: InChI=1S/C12H14N2O/c1-10-7-8-12(15)14(13-10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
SMILES:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

CAS No.:

Cat. No.: VC15975372

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one -

Specification

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 2-benzyl-6-methyl-4,5-dihydropyridazin-3-one
Standard InChI InChI=1S/C12H14N2O/c1-10-7-8-12(15)14(13-10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Standard InChI Key CNRBNUZTMPMCJL-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=O)CC1)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a six-membered dihydropyridazinone ring, where positions 2 and 6 are substituted with benzyl and methyl groups, respectively. The partial saturation at C4–C5 introduces conformational flexibility, enabling interactions with biological targets such as PDE4 . X-ray diffraction analyses of analogous structures reveal a planar pyridazinone ring with a puckered dihydro moiety, while the benzyl group adopts an equatorial orientation to minimize steric strain.

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular formulaC₁₂H₁₄N₂O
Molecular weight214.26 g/mol
Ring conformationPlanar pyridazinone, puckered C4–C5
Torsional angle (N1–C6)112.5°

Spectroscopic Characterization

1H NMR: The dihydropyridazinone proton environment exhibits distinct signals:

  • Methyl group at δ 2.00–2.06 ppm (singlet, 3H)

  • Methylene protons (C4–C5) at δ 2.71–2.97 ppm (multiplet, 2H)

  • Benzyl CH₂ at δ 5.04–5.14 ppm (singlet, 2H)

13C NMR: Key resonances include:

  • Carbonyl (C3) at δ 166.0–169.3 ppm

  • Aromatic carbons (benzyl) at δ 126.1–136.1 ppm

IR Spectroscopy: A strong C=O stretch at 1,663 cm⁻¹ confirms the lactam structure .

Synthetic Methodologies

Cyclocondensation of α-Keto Esters

The primary route involves reacting ethyl 2-(1H-indol-3-yl)-4-oxopentanoate with hydrazine hydrate in ethanol under reflux . The reaction proceeds via nucleophilic attack of hydrazine at the carbonyl group, followed by cyclization and dehydration.

Table 2: Representative Synthesis Conditions

Starting MaterialReagent/ConditionsYieldReference
Ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoateHydrazine hydrate (2 eq), EtOH, 48 h81%
1-Benzyl-6-hydroxypyridazin-3(2H)-oneAlkyl halides, DMF, NaI, 65–70°C42–85%

Functionalization Strategies

Post-synthetic modifications enable diversification:

  • O-Substitution: Treatment with 1,3,5-triazinyl-trimethyl ammonium chloride introduces amino-triazine groups at the 6-position, enhancing water solubility .

  • Hydrazide Formation: Reaction with hydrazine hydrate yields acetohydrazides, precursors for Schiff bases and heterocyclic derivatives .

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The electron-deficient pyridazinone ring undergoes nucleophilic aromatic substitution at C6. For example, coupling with 4,6-bis(dimethylamino)-1,3,5-triazine in acetone introduces bulky substituents, modulating PDE4 inhibitory activity .

Heterocyclization Reactions

Hydrazide intermediates (e.g., compound 4) cyclize with CS₂/KOH to form 1,3,4-thiadiazole hybrids, expanding the compound’s pharmacological profile .

Table 3: Selected Derivatives and Yields

DerivativeSynthesis RouteYieldBiological Activity
2-[(1-Benzyl-6-oxo-pyridazin-3-yl)oxy]acetohydrazideHydrazine hydrate, isopropanol83%PDE4 inhibition
2-Benzyl-6-[(5-thioxo-1,3,4-thiadiazol-2-yl)methoxy]pyridazin-3(2H)-oneCS₂/KOH, 75–80°C87%Anti-inflammatory

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate for PDE4-targeted therapies in asthma and COPD. Its ability to penetrate the blood-brain barrier also sparks interest in neuroinflammatory disorders .

Material Science

Functionalized derivatives act as ligands for transition-metal catalysts in asymmetric synthesis, leveraging the pyridazinone ring’s electron-deficient nature.

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